tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Description
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
XCVWYPAXNYQIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically involves the esterification of pyrrolidine derivatives with tert-butyl acetate. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include tert-butyl acetate, pyrrolidine, and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures a consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule construction .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of pyrrolidine-based drugs .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
Backbone Variations: The target compound’s pyrrolidine ring contrasts with the cyclopropylmethyl group in ’s analogue. Pyrrolidine’s five-membered ring confers rigidity and basicity, whereas cyclopropyl groups introduce strain and lipophilicity, impacting target selectivity in drug candidates. The bromopyridine derivative () replaces pyrrolidine with an aromatic heterocycle, enabling participation in Suzuki-Miyaura couplings—a feature absent in the non-aromatic target compound.
Functional Group Impact: The tert-butyl ester common to all tert-butyl derivatives enhances steric protection of reactive sites (e.g., amines or carboxylates) during synthesis, improving stability in acidic conditions.
Pharmacological Relevance :
- Pyrrolidine-based compounds like the target are frequently employed in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. In contrast, bromopyridine derivatives () are more often used in oncology for kinase inhibition.
Biological Activity
Tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{18}ClN O_2, with a molecular weight of approximately 221.72 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.
Research indicates that this compound may modulate enzyme functions and interact with specific molecular targets. The compound's mechanism of action involves binding to certain enzymes or receptors, influencing various biological pathways. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and signal transduction.
Enzyme Modulation
The compound has shown potential in modulating the activity of sphingosine kinases (SphK1 and SphK2), which play critical roles in cell survival and apoptosis. SphK1 is associated with promoting cell survival, while SphK2 has been linked to inducing apoptosis. Studies suggest that this compound may selectively inhibit one of these kinases, thereby influencing cancer cell dynamics .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
Case Studies
- SphK Inhibition Study : In a study evaluating various compounds for their inhibitory effects on SphK isoenzymes, this compound exhibited selective inhibition against SphK2, leading to increased apoptosis in treated cancer cell lines. This suggests potential applications in cancer therapy where modulation of sphingosine signaling is beneficial .
- Cellular Mechanism Exploration : Further investigations into the cellular mechanisms revealed that the compound affects the phosphorylation states of key signaling proteins involved in cell cycle regulation. This modulation was linked to altered gene expression patterns associated with cell survival and death .
Q & A
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the pyrrolidine moiety?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Sharpless asymmetric aminohydroxylation.
- ee Determination : Chiral GC or HPLC (e.g., Chiralpak AD-H column).
- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
